molecular formula C8H9BrN2O2 B13483875 methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Cat. No.: B13483875
M. Wt: 245.07 g/mol
InChI Key: DHIAJBPFIUFHDR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic compound that features a pyrroloimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrroloimidazole precursor followed by esterification. Common synthetic routes include:

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
  • 3-bromo-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
  • 3-bromo-1H-pyrrole-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-7(12)6-5-3-2-4-11(5)8(9)10-6/h2-4H2,1H3

InChI Key

DHIAJBPFIUFHDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=N1)Br

Origin of Product

United States

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